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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

cat. No.: B1367648

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitropyridin-3-
ol

Introduction

4-Methyl-2-nitropyridin-3-ol (CAS No. 15128-89-9) is a substituted pyridinol, a class of
heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1]
[2] Its structure, featuring a pyridine core functionalized with hydroxyl, methyl, and nitro groups,
suggests a versatile chemical intermediate for synthesizing more complex molecules. The
strategic placement of these groups can influence the molecule's electronic properties,
reactivity, and potential for intermolecular interactions, making a thorough understanding of its
physical properties essential for researchers in drug development and chemical synthesis.

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of 4-Methyl-2-nitropyridin-3-ol. While experimental data for this
specific molecule is sparse in publicly available literature, this document synthesizes computed
data from authoritative databases and outlines the established experimental protocols required
to empirically validate these properties. The narrative is framed from the perspective of a senior
scientist, emphasizing the causality behind experimental design and the integration of various
analytical techniques for a holistic characterization.

Section 1: Core Molecular and Physicochemical
Properties
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A foundational understanding of a compound begins with its fundamental molecular and bulk
properties. These values dictate its behavior in different environments, influencing everything
from reaction kinetics to bioavailability.

Summary of Properties

The following table summarizes the core identifiers and computed physicochemical properties
for 4-Methyl-2-nitropyridin-3-ol. It is critical to note that most of these values are derived from
computational models and await experimental verification.[1]

Property Value Source | Method
IUPAC Name 4-methyl-2-nitropyridin-3-ol LexiChem 2.6.6
CAS Number 15128-89-9 CAS Common Chemistry
Molecular Formula CeHsN20s3 PubChem
Molecular Weight 154.12 g/mol PubChem 2.1
Exact Mass 154.03784206 Da PubChem 2.1
XLogP3 (LogP) 1.6 XLogP3 3.0
Hydrogen Bond Donors 1 Cactvs 3.4.6.11
Hydrogen Bond Acceptors 4 Cactvs 3.4.6.11
Topological Polar Surface Area

(TPSA) 78.9 A2 Cactvs 3.4.6.11
Rotatable Bond Count 1 Cactvs 3.4.6.11
Melting Point Data Not Available -

Boiling Point Data Not Available -

pKa Data Not Available -

Discussion of Key Properties

e Molecular Weight and Mass: The molecular weight of 154.12 g/mol and the exact mass of
154.03784206 Da are fundamental constants derived from the compound's elemental
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composition.[1] The exact mass is a critical parameter for unambiguous identification using
high-resolution mass spectrometry (HRMS), a standard technique for structure confirmation.

e Melting and Boiling Points: No experimentally determined melting or boiling points for 4-
Methyl-2-nitropyridin-3-ol are currently reported in the surveyed literature. For context, a
related isomer, 4-Methyl-3-nitropyridine, is a solid with a reported melting point of 24-28 °C
and a boiling point of 238 °C. The presence of the hydroxyl group in the target compound is
expected to introduce strong hydrogen bonding capabilities, likely resulting in a significantly
higher melting point compared to its 3-nitro isomer.

o Solubility and Lipophilicity (XLogP3): The computed XLogP3 value of 1.6 suggests that 4-
Methyl-2-nitropyridin-3-ol has a moderate degree of lipophilicity.[1] This value,
representing the logarithm of the octanol-water partition coefficient, indicates that the
compound will have a preference for nonpolar environments but should retain some solubility
in polar solvents. The hydroxyl and nitro groups contribute polarity, while the methyl group
and pyridine ring add lipophilic character. This balance is often a key consideration in drug
design for membrane permeability.

o Acidity (pKa): An experimental pKa value is not available. The phenolic hydroxyl group is the
primary acidic proton. Its acidity will be significantly influenced by the electron-withdrawing
nitro group at the ortho position, which stabilizes the conjugate base through resonance and
induction. This effect is expected to lower the pKa, making it more acidic than a simple
methyl-substituted pyridinol.

Section 2: Protocols for Structural and Physical
Characterization

To move beyond computational predictions, a rigorous experimental characterization is
necessary. The following section details the authoritative protocols that should be employed to
determine the precise structure and properties of 4-Methyl-2-nitropyridin-3-ol.

Structural Elucidation

A multi-technique approach is essential for unambiguous structure confirmation.

NMR is the cornerstone of chemical structure determination in solution.
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» Expected Spectra:

o H NMR: One would expect three distinct signals: a singlet for the methyl group protons
(likely ~2.2-2.6 ppm), and two doublets in the aromatic region (likely ~7.0-8.5 ppm) for the
two coupled protons on the pyridine ring. The hydroxyl proton may appear as a broad
singlet, and its chemical shift would be highly dependent on concentration and solvent.

o 183C NMR: Six distinct signals are predicted, corresponding to the six carbon atoms in the
molecule. The chemical shifts would reflect their local electronic environments (methyl,
aromatic C-H, and quaternary carbons attached to O, N, or other carbons).

o Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL
of a deuterated solvent (e.g., DMSO-ds or CDCIs). DMSO-ds is often preferred for
compounds with acidic protons as it can help in observing the -OH signal.

o Data Acquisition: Acquire tH, 13C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC)
on a 400 MHz or higher field NMR spectrometer.

o Causality: The use of 2D NMR is critical. A COSY spectrum validates the coupling
between the aromatic protons, while HSQC and HMBC experiments definitively assign
each proton to its directly attached carbon and map long-range correlations, respectively,
providing an unbreakable chain of logic for the final structure assignment.

MS provides the molecular weight and elemental composition.
o Experimental Protocol:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or
Orbitrap) via electrospray ionization (ESI).

o Data Interpretation: The primary goal is to detect the protonated molecule [M+H]* and/or
the deprotonated molecule [M-H]~. The measured mass-to-charge ratio (m/z) should be
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compared to the calculated exact mass (154.03784206 Da).[1] A mass accuracy of <5
ppm provides high confidence in the elemental formula CeHsN20s.

Solid-State and Thermal Analysis

This is the definitive method for determining the three-dimensional structure in the solid state.

o Workflow Rationale: While no crystal structure exists for the title compound, the methodology
is well-established. For example, the structure of a related compound, 4-Methyl-3-
nitropyridin-2-amine, was determined by single-crystal X-ray diffraction, revealing details
about its monoclinic crystal system, hydrogen bonding patterns, and m—1t stacking
interactions.[3] A similar analysis of 4-Methyl-2-nitropyridin-3-ol would provide invaluable
insight into its intermolecular forces, which govern properties like melting point and solubility.

o Experimental Workflow:

o Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often
the most challenging step and may require screening various solvents and crystallization
techniques (e.g., slow evaporation, vapor diffusion).

o Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.
Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal
motion.

o Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. Solve the structure using direct methods or Patterson
methods, and refine the atomic positions and displacement parameters to achieve a final,
validated crystallographic model.

DSC is the standard method for determining the melting point and other thermal transitions.
o Experimental Protocol:

o Sample Preparation: Accurately weigh 1-3 mg of the dry, crystalline sample into an
aluminum DSC pan and hermetically seal it.
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o Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

o Data Analysis: The melting point is determined as the onset or peak of the endothermic
event corresponding to the solid-to-liquid phase transition. The enthalpy of fusion can also
be calculated from the peak area, providing information on the energetics of melting.

Section 3: Visualizations and Workflows

Diagrams are essential for concisely communicating complex information and experimental
logic.

Molecular Structure and Computed Properties
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H-Bond Donors: 1

H-Bond Acceptors: 4

MW: 154.12 g/mol

4-Methyl-2-nitropyridin-3-ol

(CsHsN203)

CAS: 15128-89-9

XLogP3: 1.6

TPSA: 78.9 A2

Click to download full resolution via product page

Caption: Key identifiers and computed properties of 4-Methyl-2-nitropyridin-3-ol.

General Workflow for Physicochemical Characterization
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Caption: Logical workflow for the complete characterization of a novel compound.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1367648?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratery

Check Availability & Pricing

4-Methyl-2-nitropyridin-3-ol is a compound defined more by its potential than by a body of
established experimental data. Its computed properties, particularly its moderate lipophilicity
and potential for strong hydrogen bonding, mark it as an interesting scaffold for further
chemical exploration. This guide has established the foundational, albeit predicted,
physicochemical profile of the molecule and, more importantly, has provided a rigorous, field-
proven roadmap for its empirical validation. The execution of the outlined NMR, MS,
crystallographic, and thermal analysis protocols is the necessary next step to transform
computational predictions into the concrete scientific knowledge required by researchers in
drug discovery and chemical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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